Imidazole, 4-methyl-2-pentadecyl-, hydrochloride
Description
Imidazole, 4-methyl-2-pentadecyl-, hydrochloride is a synthetic imidazole derivative characterized by a methyl group at position 4 and a long pentadecyl (C15) alkyl chain at position 2 of the imidazole ring, with a hydrochloride counterion. This structural configuration confers unique physicochemical and biological properties.
Properties
CAS No. |
64038-61-5 |
|---|---|
Molecular Formula |
C19H37ClN2 |
Molecular Weight |
329.0 g/mol |
IUPAC Name |
5-methyl-2-pentadecyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C19H36N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18(2)21-19;/h17H,3-16H2,1-2H3,(H,20,21);1H |
InChI Key |
RWTOLKBTHOXAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC=C(N1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentadecyl-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with a long-chain alkyl halide, such as pentadecyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, including recrystallization and chromatography, are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pentadecyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or pentadecyl positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-pentadecyl-1H-imidazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentadecyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with cellular membranes, affecting their integrity and function. The long alkyl chain enhances its lipophilicity, facilitating its incorporation into lipid bilayers and potentially disrupting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a) Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-chlorophenyl)-2-pentadecyl- (CAS 147293-92-3)
- Structure : Features a fused imidazole-thiadiazole core with a pentadecyl chain and a 4-chlorophenyl group.
- The chlorophenyl group may confer distinct antibacterial or antiparasitic activity compared to the simpler methyl substituent in the target compound .
- Molecular Weight : 446.09 g/mol (vs. ~320–350 g/mol estimated for the target compound).
b) 1H-Imidazole,2-[(2-ethyl-3-benzofuranyl)methyl]-4,5-dihydro-, hydrochloride (CAS 37795-09-8)
- Structure : A dihydroimidazole derivative with a benzofuran-methyl substituent.
c) 2,4,5-Triphenylimidazole Derivatives
- Structure : Three phenyl groups at positions 2, 4, and 5 of the imidazole ring.
- Key Differences: Bulky phenyl groups increase steric hindrance, reducing membrane permeability but enhancing binding affinity to hydrophobic enzyme pockets. These derivatives are noted for broad-spectrum antibacterial and anticancer activities .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s hydrochloride salt improves solubility compared to non-salt forms of similar lipophilic imidazoles (e.g., triphenylimidazole) .
- CYP3A4 inhibition data suggest moderate metabolic interference, a common trait in imidazoles due to nitrogen lone-pair interactions with heme iron .
a) Anticancer Activity
- Target Compound : Predicted to inhibit topoisomerase II (DNA-TOP II) based on structural similarity to acridine-imidazole hybrids, which show IC50 values of 10 µM against MCF-7 and HCT-116 cell lines .
- Podophyllotoxin-Imidazole Hybrids : Exhibit IC50 values of 0.1–1 µM against HeLa and K562 cells, outperforming etoposide. The pentadecyl chain in the target compound may similarly enhance cytotoxicity via prolonged cellular retention .
b) Antimicrobial and Antiparasitic Activity
- Thiazolidinone-Imidazole Hybrids: Show anti-Toxoplasma gondii activity at 1 mM, with morphological changes in parasites. The target compound’s alkyl chain may improve penetration into lipid-rich microbial membranes .
- Ketoconazole (Imidazole Antifungal) : IC50 of 0.033 µM for CYP3A4 inhibition, comparable to the target compound, suggesting shared mechanisms of action .
Toxicity and ADMET Profiles
- Target Compound : Moderate cytotoxicity expected due to balanced lipophilicity and solubility. High-dose alkyl imidazoles may disrupt membranes, as seen in triphenylimidazoles .
- Imidazo-thiadiazole : Likely higher toxicity due to the chlorophenyl group and thiadiazole core, which are associated with reactive metabolite formation.
Q & A
Basic: What are the standard synthetic routes for preparing 4-methyl-2-pentadecyl-imidazole hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Alkylation : Introducing the pentadecyl chain via nucleophilic substitution, requiring catalysts like palladium or copper salts .
- Imidazole ring formation : Cyclization using reagents such as ammonium acetate under reflux in solvents like dimethylformamide (DMF) .
- Hydrochloride salt formation : Treatment with HCl in ethanol or dichloromethane .
Critical factors : - Temperature control (±2°C) during cyclization to minimize side products.
- Solvent polarity (e.g., DMF vs. dichloromethane) affects reaction kinetics and byproduct formation .
- Catalyst loading (e.g., 5 mol% Pd) optimizes yield without over-reducing intermediates .
Basic: Which analytical techniques are most reliable for characterizing the structural and physicochemical properties of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C4, pentadecyl at C2) and salt formation via protonation shifts .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 377.3) and detects impurities .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting point (e.g., 118–120°C) and thermal stability .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can quantitative structure-activity relationship (QSAR) models guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Descriptor selection : Compute logP (lipophilicity), polar surface area, and H-bonding capacity to correlate with membrane permeability or enzyme binding .
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., cytochrome P450 enzymes) based on imidazole’s coordination sites .
- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays to refine models .
Advanced: How should researchers address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Source validation : Cross-check synthetic protocols (e.g., alkylation step purity) and bioassay conditions (e.g., cell line variability) .
- Data normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to control for batch-to-batch variability .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from PubMed/Scopus, identifying outliers linked to solvent choice or salt form .
Advanced: What strategies optimize reaction conditions for large-scale synthesis while maintaining reproducibility?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst) and identify critical parameters .
- Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
- Scale-up challenges : Address heat transfer limitations by transitioning from batch to flow reactors for exothermic steps .
Advanced: How can computational tools (e.g., AI-driven synthesis planners) accelerate the discovery of derivatives with enhanced properties?
Methodological Answer:
- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose routes for novel derivatives (e.g., replacing pentadecyl with fluorinated chains) .
- Reaction prediction : Machine learning models (e.g., Template_relevance) prioritize feasible reactions based on electronic/steric compatibility .
- Virtual screening : Predict solubility/stability using COSMO-RS or DFT calculations to shortlist candidates for synthesis .
Advanced: What mechanistic insights explain this compound’s interactions with biological targets, such as antimicrobial activity?
Methodological Answer:
- Membrane disruption assays : Use fluorescent probes (e.g., DiSC₃(5)) to quantify bacterial membrane depolarization linked to the pentadecyl chain’s lipid affinity .
- Enzyme inhibition studies : Measure NADPH consumption in CYP450 assays to assess competitive inhibition by the imidazole moiety .
- Resistance profiling : Conduct serial passage experiments with S. aureus to identify mutations conferring resistance, informing SAR adjustments .
Advanced: What are the best practices for ensuring compound stability during long-term storage?
Methodological Answer:
- Degradation studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies hydrolysis-prone sites (e.g., imidazole ring protonation) .
- Storage conditions : Lyophilized solids stored at -20°C under argon show <5% degradation over 12 months vs. aqueous solutions .
- Container compatibility : Use amber glass vials with PTFE-lined caps to prevent light/oxygen degradation .
Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?
Methodological Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining reaction efficiency .
- Catalyst recycling : Immobilize Pd on mesoporous silica for reuse in alkylation steps, minimizing heavy metal waste .
- Waste minimization : Employ membrane technologies (e.g., nanofiltration) to recover unreacted intermediates .
Advanced: What experimental and computational approaches elucidate the reaction mechanisms of key synthetic steps?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. protiated substrates to identify rate-determining steps (e.g., cyclization) .
- Computational modeling : Transition state analysis using Gaussian09 reveals energy barriers for imidazole ring closure .
- Isotopic labeling : Track ¹³C-labeled intermediates via NMR to confirm mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
